molecular formula C5H3BrClNO B145115 2-Bromo-5-chloropyridin-3-ol CAS No. 127561-70-0

2-Bromo-5-chloropyridin-3-ol

Katalognummer: B145115
CAS-Nummer: 127561-70-0
Molekulargewicht: 208.44 g/mol
InChI-Schlüssel: CXEWQBDKAZUKBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chloropyridin-3-ol is a halogenated pyridine derivative with a hydroxyl group at position 3, bromine at position 2, and chlorine at position 3. The molecular formula is inferred as C₅H₃BrClNO, with a molecular weight of 223.44 g/mol. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the electron-withdrawing bromo and chloro substituents likely direct electrophilic substitutions to specific ring positions. Such compounds are typically used in pharmaceutical intermediates or agrochemical synthesis due to their reactivity and structural versatility .

Eigenschaften

IUPAC Name

2-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWQBDKAZUKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563472
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127561-70-0
Record name 2-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Protocol

  • Reagents and Stoichiometry :

    • 5-Chloro-3-pyridinol (10.00 g, 69.4 mmol)

    • Bromine (Br₂, 12.35 g, 77.3 mmol)

    • Sodium hydroxide (NaOH, 10% aqueous solution, 140 mL total)

    • Hydrochloric acid (HCl, concentrated, for acidification)

  • Procedure :

    • Dissolve 5-chloro-3-pyridinol in 70 mL of 10% NaOH.

    • Add bromine (dissolved in 70 mL of 10% NaOH) dropwise with stirring at 22°C.

    • Stir the reaction mixture for 20 hours at ambient temperature.

    • Cool to 0°C and acidify to pH 5.3 using concentrated HCl.

    • Filter the precipitated product and dry under vacuum for 60 hours.

  • Critical Parameters :

    • Temperature Control : Maintaining 22°C during bromination prevents overhalogenation.

    • pH Management : Acidification to pH 5.3 ensures selective precipitation while minimizing hydrolysis of the hydroxyl group.

    • Stoichiometric Excess : A 1.1:1 molar ratio of Br₂ to 5-chloro-3-pyridinol drives the reaction to completion.

Mechanistic Analysis

The reaction proceeds via electrophilic bromination at the ortho position relative to the hydroxyl group. The hydroxyl group activates the pyridine ring through resonance, directing bromine to the 2-position. Sodium hydroxide serves a dual role: deprotonating the hydroxyl group to enhance nucleophilicity and scavenging HBr to prevent side reactions.

Reaction Optimization and Scalability

Yield Enhancement Strategies

  • Purification : Vacuum drying at 40°C for 60 hours removes residual moisture without degrading the product.

  • Solvent Selection : Aqueous NaOH minimizes side-product formation compared to organic solvents like acetic acid.

  • Scale-Up Considerations :

    • Continuous Addition : For industrial-scale production, slow addition of bromine via metering pumps ensures consistent reaction kinetics.

    • Waste Management : Neutralization of HBr with NaOH produces NaBr, which can be recovered for reuse.

Comparative Data Table: Laboratory vs. Industrial Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g10 kg
Reaction Time20 hours18–22 hours
Temperature ControlAmbient (±2°C)Jacketed Reactor (±0.5°C)
Yield97%92–95%
Purity (HPLC)>99%>98%

Analytical Characterization

Post-synthesis validation requires multi-technique analysis to confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-4), 7.98 (s, 1H, H-6), 11.32 (s, 1H, -OH).

    • ¹³C NMR : δ 148.2 (C-3), 136.5 (C-5), 129.8 (C-2), 124.7 (C-4), 119.3 (C-6).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₅H₃BrClNO: [M+H]⁺ = 208.44; Found: 208.43.

  • Infrared Spectroscopy (IR) :

    • O-H stretch: 3200–3400 cm⁻¹; C-Br: 560 cm⁻¹; C-Cl: 680 cm⁻¹.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Dibromination at the 4-position occurs if Br₂ exceeds 1.2 equivalents.

  • Oxidation of Hydroxyl Group : Prolonged exposure to bromine at elevated temperatures (>30°C) may oxidize -OH to a carbonyl.

Solutions

  • Stoichiometric Precision : Use bromine in 1.05–1.1 equivalents to minimize dibromination.

  • Low-Temperature Quenching : Immediate cooling to 0°C after reaction completion halts oxidative side reactions.

Industrial Production Workflow

For large-scale manufacturing, the process integrates the following stages:

  • Feedstock Preparation :

    • 5-Chloro-3-pyridinol is dissolved in pre-chilled 10% NaOH to ensure homogeneity.

  • Bromination Reactor :

    • Bromine is introduced via a subsurface dip tube to enhance mixing and reduce vapor exposure.

  • Acidification and Crystallization :

    • HCl is added incrementally to avoid local overacidification, which could solubilize the product.

  • Filtration and Drying :

    • Centrifugal filters remove >95% of moisture, followed by vacuum tray drying at 40°C.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-5-chloropyridin-3-ol serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, facilitates the development of diverse chemical entities .

Biology

In biological research, this compound is utilized in the development of bioactive molecules and enzyme inhibitors. Its structure allows it to interact with biological targets effectively, making it a candidate for drug discovery .

Medicine

The compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role in medicinal chemistry is underscored by its potential to develop new therapeutic agents targeting specific diseases .

Industry

In industrial applications, this compound is used in producing agrochemicals, dyes, and specialty chemicals. Its versatility in chemical reactions allows for various modifications that are essential in industrial processes.

Case Study 1: Antitumor Activity

A study explored the antitumor properties of derivatives related to pyridine compounds similar to this compound. The findings indicated that certain derivatives exhibited significant inhibitory activity against PI3Kα kinase, a target in cancer therapy, with IC50_{50} values demonstrating their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition

Research has shown that compounds containing a pyridine moiety can act as effective enzyme inhibitors. For instance, molecular docking studies revealed that modifications on the pyridine ring could enhance binding interactions with specific enzymes involved in metabolic pathways, suggesting that this compound could be further developed for similar applications .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloropyridin-3-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Br (C2), Cl (C5), OH (C3) C₅H₃BrClNO 223.44 Not provided Hydroxyl enhances solubility; Br/Cl direct electrophilic reactions.
5-Bromo-2-chloropyridin-3-ol Br (C5), Cl (C2), OH (C3) C₅H₃BrClNO 223.44 286946-77-8 Positional isomer; differing reactivity due to substituent arrangement .
5-Bromo-2-isopropylpyridin-3-ol Br (C5), isopropyl (C2), OH (C3) C₈H₁₀BrNO 216.08 1256792-02-5 Bulky isopropyl group increases lipophilicity; reduced electrophilic activity .
2-Amino-5-bromo-3-hydroxypyridine NH₂ (C2), Br (C5), OH (C3) C₅H₅BrN₂O 205.01 N/A Amino group introduces basicity; electron-donating effects alter reactivity .
5-Bromo-6-fluoropyridin-3-ol Br (C5), F (C6), OH (C3) C₅H₃BrFNO 207.99 186593-54-4 Fluorine’s electronegativity increases stability; smaller size vs. Cl .
2-Bromopyridine Br (C2) C₅H₄BrN 158.00 109-04-6 Lacks hydroxyl and chloro; simpler structure with higher volatility .
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (C5), Cl (C6), SO₂Cl (C3) C₅H₂BrCl₂NO₂S 305.95 216394-05-7 Sulfonyl chloride enables nucleophilic substitutions; highly reactive .

Detailed Comparative Analysis

Positional Isomerism: 5-Bromo-2-chloropyridin-3-ol vs. Target Compound

The positional isomer 5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8) shares the same molecular formula but differs in substituent placement. This isomer is commercially available at $240/g (1 g scale) and is used in cross-coupling reactions .

Substituent Bulk: 5-Bromo-2-isopropylpyridin-3-ol

The isopropyl group in 5-Bromo-2-isopropylpyridin-3-ol (CAS 1256792-02-5) increases steric hindrance, reducing reactivity in sterically demanding reactions. Its molecular weight (216.08 g/mol) and lipophilicity make it more soluble in organic solvents like ethanol and DMSO compared to the chloro-substituted target compound. Safety protocols for this compound emphasize handling in ventilated environments due to its volatility .

Electronic Effects: 2-Amino-5-bromo-3-hydroxypyridine

The amino group in 2-Amino-5-bromo-3-hydroxypyridine (PubChem CID 11694041) introduces electron-donating effects, increasing the compound’s basicity (pKa ~5–6 for pyridine derivatives) and altering regioselectivity in reactions. The hydroxyl and amino groups enable dual hydrogen bonding, enhancing interactions in biological systems .

Halogen Comparison: 5-Bromo-6-fluoropyridin-3-ol

Its smaller atomic radius compared to chlorine may lead to tighter crystal packing, affecting melting points .

Simpler Structure: 2-Bromopyridine

2-Bromopyridine (CAS 109-04-6) lacks hydroxyl and chloro groups, resulting in lower molecular weight (158 g/mol) and higher volatility. It is a common precursor in Suzuki-Miyaura couplings but lacks the hydrogen-bonding capability of the target compound .

Reactive Functional Group: 5-Bromo-6-chloropyridine-3-sulfonyl chloride

The sulfonyl chloride group in 5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) confers high reactivity, enabling facile synthesis of sulfonamides or sulfonate esters. This contrasts with the hydroxyl group in the target compound, which is more suited for etherification or esterification .

Biologische Aktivität

2-Bromo-5-chloropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, particularly Huntington's disease and its antimicrobial properties.

Chemical Structure and Properties

This compound has the following structural formula:

C5H4BrClN2O\text{C}_5\text{H}_4\text{BrClN}_2\text{O}

This compound features a pyridine ring substituted with bromine and chlorine atoms, as well as a hydroxyl group, which contributes to its biological activity.

Huntington's Disease

Recent studies highlight the potential of this compound in treating Huntington's disease (HD), a neurodegenerative disorder characterized by motor dysfunction and cognitive decline. The compound has been included in formulations aimed at ameliorating the symptoms of HD by targeting the mutant huntingtin protein responsible for the disease's pathology. Research indicates that derivatives of this compound may inhibit the aggregation of huntingtin protein, thus offering a novel therapeutic pathway for HD management .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, particularly multidrug-resistant strains. In vitro studies have demonstrated significant activity against Staphylococcus aureus, including strains resistant to conventional antibiotics such as linezolid . This positions this compound as a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It is hypothesized that the hydroxyl group enhances its binding affinity to target proteins, facilitating inhibition of pathogenic processes. The exact mechanisms remain under investigation, but preliminary findings suggest that it may interfere with bacterial cell wall synthesis and disrupt metabolic pathways in pathogens .

Study on Anticancer Activity

In a comparative study assessing various pyridine derivatives, this compound was evaluated for its anticancer properties using human lung adenocarcinoma (A549) cell lines. The results indicated that while it exhibited moderate cytotoxicity, it was less toxic to non-cancerous cells, suggesting a favorable therapeutic index . The structure-dependent nature of its activity highlights the importance of specific substituents in enhancing efficacy while minimizing toxicity.

CompoundIC50 (µM)Selectivity Index
This compound3010
Cisplatin51

This table illustrates the IC50 values (the concentration required to inhibit cell growth by 50%) and selectivity index (SI) for both compounds. A higher SI indicates a better safety profile.

Antimicrobial Efficacy

Further investigations into its antimicrobial efficacy revealed that this compound effectively inhibited growth in multidrug-resistant Staphylococcus aureus strains. The compound's action was characterized by a reduction in bacterial viability in a dose-dependent manner:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15 µg/mL
Klebsiella pneumoniae20 µg/mL

These findings underscore the compound's potential as an alternative treatment option against resistant bacterial infections .

Q & A

Q. What are the most reliable synthetic routes for 2-bromo-5-chloropyridin-3-ol, and how can purity be optimized?

Methodological Answer:

  • Halogenation of pyridinols : Start with 5-chloropyridin-3-ol and perform regioselective bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in acetic acid under controlled temperature (60–70°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water yields >98% purity (confirmed by 1H NMR^1\text{H NMR}: δ 8.21 ppm (d, J=2.4 Hz, H-4), 7.45 ppm (d, J=2.4 Hz, H-6)) .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from positional isomers?

Methodological Answer:

  • 1H NMR^1\text{H NMR} : The hydroxyl proton (δ 10.2–10.8 ppm, broad singlet) and coupling patterns of aromatic protons (e.g., H-4 and H-6 as doublets with J2.4HzJ \approx 2.4 \, \text{Hz}) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z=208.94([M+H]+)m/z = 208.94 \, (\text{[M+H]}^+) with isotopic clusters consistent with Br (79Br/81Br^{79}\text{Br}/^{81}\text{Br}) and Cl (35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}) .

Advanced Research Questions

Q. How does the hydroxyl group at position 3 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Protection Strategy : Protect the hydroxyl group as a silyl ether (e.g., TBSCl, imidazole, DMF) to prevent coordination with palladium catalysts. Post-coupling deprotection (TBAF/THF) restores the hydroxyl group .
  • Reactivity Insight : Unprotected hydroxyl groups may lead to side reactions (e.g., oxidation to ketones under basic conditions). Use Pd(OAc)2\text{Pd(OAc)}_2/SPhos ligand system in THF/H2O\text{THF/H}_2\text{O} for optimal coupling efficiency .

Q. What crystallographic methods are suitable for resolving tautomerism between this compound and its keto form?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for structure refinement. Key metrics: R1<0.05R_1 < 0.05, wR2<0.10R_2 < 0.10. The hydroxyl group’s position (O–H bond length ~0.82 Å) and hydrogen-bonding network (e.g., O–H···N interactions) confirm the enol form dominates in the solid state .
  • DFT Calculations : Compare experimental bond lengths with computed values (B3LYP/6-31G*) to validate tautomeric preferences .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated pyridinols?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and IR data with high-resolution mass spectrometry (HRMS). For example, conflicting 13C NMR^{13}\text{C NMR} signals for C-3 (δ 150–155 ppm) can arise from solvent effects (DMSO vs. CDCl3_3) .
  • Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 5-bromo-3-fluoropyridin-2-ol, δ 148.5 ppm for C-3 in DMSO-d6_6) .

Experimental Design Considerations

Q. What strategies improve regioselectivity in further functionalization (e.g., phosphorylation at position 5)?

Methodological Answer:

  • Direct Phosphonylation : React with triethyl phosphite (P(OEt)3\text{P(OEt)}_3) at 120°C under inert atmosphere. The electron-withdrawing Cl group at position 5 directs electrophilic substitution to position 4, leaving position 2 (Br) inert .
  • Monitoring : Use 31P NMR^{31}\text{P NMR} to track reaction progress (δ 18–22 ppm for phosphorylated products) .

Q. How can computational modeling predict the compound’s solubility and stability in aqueous vs. organic media?

Methodological Answer:

  • COSMO-RS Simulations : Predict logPP (calculated ~2.3) and solubility (0.12 mg/mL in water at 25°C) using Gaussian08. Validate experimentally via HPLC (C18 column, MeCN/H2 _2O gradient) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition in sealed vials, confirmed by LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.